N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine
Description
N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine is a complex organic compound that features a unique spirocyclic structure
Properties
IUPAC Name |
N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2/c1-2-6-17-15(4-1)5-3-8-18(17)10-16(18)13-20-12-14-7-9-19-11-14/h1-2,4,6-7,9,11,16,19-20H,3,5,8,10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNJUCVMHKSBPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CC3CNCC4=CNC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine typically involves multiple steps. One common approach is the cyclization of a suitable precursor molecule under acidic or basic conditions. For example, the reaction of a naphthalene derivative with a pyrrole derivative in the presence of a strong acid like methanesulfonic acid can yield the desired spirocyclic product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to alcohols or amines.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the pyrrole or naphthalene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1H-pyrrol-2-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine
- N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,3’-cyclopropane]-1’-ylmethanamine
Uniqueness
N-(1H-pyrrol-3-ylmethyl)-1-spiro[2,3-dihydro-1H-naphthalene-4,2’-cyclopropane]-1’-ylmethanamine is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
